molecular formula C16H19N3O5 B571599 Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 1429334-00-8

Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

Cat. No. B571599
M. Wt: 333.344
InChI Key: ZINXMVCVGXRHDV-AWEZNQCLSA-N
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Description

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Scientific Research Applications

Antibacterial Properties

  • Oxazolidinone Antibacterial Agents: Oxazolidinones, including the compound , have been studied for their unique mechanism in bacterial protein synthesis inhibition. They have demonstrated effectiveness against a range of bacterial clinical isolates, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, there was no evidence of rapid resistance development against these agents, underscoring their potential as robust antibacterial agents (Zurenko et al., 1996).

Pharmaceutical Development

  • Controlled Release in Topical Applications: The compound has been incorporated into Poly(ϵ-caprolactone) (PCL) membranes for controlled drug release in topical applications. Its amorphous nature and low crystallinity within these membranes facilitate its potential use in local delivery systems for antibiotics, particularly for inhibiting Staphylococcus aureus (Tammaro et al., 2015).
  • Polymorphism and Structural Analysis: Studies have been conducted to understand the polymorphic nature of linezolid, an oxazolidinone antibiotic that includes the compound . Detailed analyses using single-crystal, powder diffraction, and NMR studies have provided insights into its solid-state forms and their interconversions, essential for drug formulation and stability (Maccaroni et al., 2008).

Chemical Synthesis and Modification

  • Synthesis of Derivatives: Research has been conducted on synthesizing various derivatives of oxazolidinone compounds, including the target compound, to explore their antimicrobial and hemolytic activities. These studies are crucial for developing new antibiotics with potentially lower toxicity and broader efficacy (Gul et al., 2017).
  • New Synthetic Methods: Innovations in the synthesis of related oxazolidinone compounds have been explored to improve efficiency and yield. These advancements are significant for large-scale production and pharmaceutical applications (Yang Chao, 2008).

Broader Scientific Applications

  • Antifungal Activity: Some derivatives of the compound have shown promise as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. Their development was focused on improving plasmatic stability while retaining antifungal efficacy (Bardiot et al., 2015).
  • DNA and Protein Binding Studies: Certain derivatives of acetamide, including those related to the target compound, have been synthesized and studied for their interactions with DNA and proteins. These studies are crucial for understanding their potential therapeutic applications and mechanism of action (Raj, 2020).

properties

IUPAC Name

N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINXMVCVGXRHDV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

CAS RN

1429334-00-8
Record name N-(((5S)-2-Oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429334008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWF3XH3UKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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